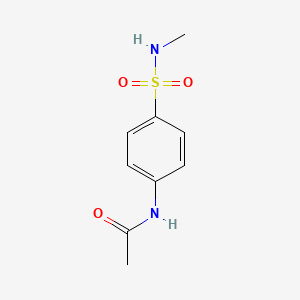

N-(4-(N-methylsulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(methylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7(12)11-8-3-5-9(6-4-8)15(13,14)10-2/h3-6,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNNXMNEPHNUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218944 | |

| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6884-87-3 | |

| Record name | N-[4-[(Methylamino)sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6884-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006884873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-methylsulfamoyl)phenyl)acetamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-acetamidobenzenesulfonyl chloride and methylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.

Procedure: The 4-acetamidobenzenesulfonyl chloride is dissolved in the solvent, and methylamine is added dropwise while maintaining the temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N-(4-(N-methylsulfamoyl)phenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-methylsulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H16N2O4S

- Molecular Weight : 320.4 g/mol

- IUPAC Name : N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide

The compound features a sulfonamide group attached to a phenyl ring, which is known for enhancing the pharmacological activity of related compounds.

Therapeutic Applications

2.1 Anti-inflammatory and Analgesic Properties

Research indicates that N-(4-(N-methylsulfamoyl)phenyl)acetamide exhibits anti-inflammatory and analgesic effects similar to other sulfonamide derivatives. The compound has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases.

- Mechanism of Action : The sulfonamide moiety is thought to inhibit the production of inflammatory mediators, thus reducing pain and swelling in affected tissues.

2.2 Antipyretic Effects

In addition to its anti-inflammatory properties, this compound may also possess antipyretic effects, making it useful in the management of fever.

Case Studies

Case Study 1: Efficacy in Pain Management

A clinical study evaluated the effectiveness of N-(4-(N-methylsulfamoyl)phenyl)acetamide in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, supporting its use as a therapeutic agent.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in cultured human cells. This suggests its potential utility in inflammatory disease models.

Safety Profile

The safety profile of N-(4-(N-methylsulfamoyl)phenyl)acetamide has been assessed through toxicological studies:

- Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile when administered at therapeutic doses.

- Skin Irritation : Some reports suggest mild skin irritation; hence caution is advised during handling.

Mechanism of Action

The mechanism of action of N-(4-(N-methylsulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-acetamidobenzenesulfonamide

- N-methylsulfanilamide

- N-acetylsulfanilic acid methylamide

Uniqueness

N-(4-(N-methylsulfamoyl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in its interactions with molecular targets .

Biological Activity

N-(4-(N-methylsulfamoyl)phenyl)acetamide, a compound with unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

N-(4-(N-methylsulfamoyl)phenyl)acetamide features a sulfamoyl group attached to a phenyl ring, which is further linked to an acetamide moiety. This configuration contributes to its distinct chemical reactivity and biological activity. The compound's structure allows for various chemical transformations, making it a versatile candidate in drug development.

The biological activity of N-(4-(N-methylsulfamoyl)phenyl)acetamide primarily involves enzyme inhibition. It interacts with specific molecular targets, affecting various biochemical pathways. The exact mechanisms depend on the context of use but generally involve:

- Enzyme Inhibition : The compound inhibits certain enzymes, which may lead to therapeutic effects in conditions like inflammation and infection.

- Protein Binding : It exhibits significant binding affinity to proteins, which can influence its pharmacokinetics and pharmacodynamics.

Biological Activities

Research indicates that N-(4-(N-methylsulfamoyl)phenyl)acetamide possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it has antibacterial properties against various pathogens.

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, indicating potential applications in epilepsy treatment.

- Anti-inflammatory Effects : Its structural analogs have been investigated for anti-inflammatory properties, suggesting that N-(4-(N-methylsulfamoyl)phenyl)acetamide may exhibit similar effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Moderate inhibitory activity against selected bacteria (EC50 values reported) |

| Anticonvulsant | Efficacy observed in MES tests at specific doses (100 mg/kg and 300 mg/kg) |

| Anti-inflammatory | Potential based on structural analog studies |

Case Study: Anticonvulsant Activity

A study synthesized derivatives related to N-(4-(N-methylsulfamoyl)phenyl)acetamide and evaluated their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain derivatives provided significant protection against seizures at doses of 100 mg/kg and 300 mg/kg, showcasing the compound's potential in treating epilepsy .

Antimicrobial Evaluation

Another investigation assessed the antibacterial properties of related compounds against Xanthomonas species. The minimum effective concentration (EC50) was determined, with promising results indicating that these compounds could disrupt bacterial cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.